methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Overview
Description
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- CAS Number : 1190311-14-8
The biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives is attributed to various mechanisms:
- Antimicrobial Activity : Research indicates that pyrrolo derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
- Antiviral Activity : Some derivatives have demonstrated moderate anti-HIV activity. For example, specific pyrrolo derivatives were reported to inhibit HIV replication with effective concentrations (EC50) below 10 µM .
- Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of these compounds through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .
- Cytotoxicity and Anticancer Activity : The cytotoxic effects of methyl pyrrolo derivatives have been evaluated in various cancer cell lines. Some compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential as anticancer agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives:
Case Study 1: Antileishmanial Efficacy
A study evaluated a series of pyrrolo derivatives for their antileishmanial activity against visceral leishmaniasis. Among tested compounds, one derivative showed significant in vitro activity with an IC50 value of 8.36 μM and demonstrated substantial in vivo efficacy by reducing parasite burden in infected mice by over 60% .
Case Study 2: Anti-HIV Activity
In another investigation focusing on anti-HIV properties, several pyrrolo derivatives were synthesized and tested for their ability to inhibit HIV replication. The most active compound exhibited an EC50 value of less than 10 µM, indicating promising potential for further development as an antiviral agent .
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2,4H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGJLKIVZGRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725587 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-75-4 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.